molecular formula C16H13NO4 B009249 2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 106551-78-4

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B009249
CAS No.: 106551-78-4
M. Wt: 283.28 g/mol
InChI Key: YPMYRRHALDQQNA-UHFFFAOYSA-N
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Description

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is a heterocyclic compound with a complex structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry: In chemistry, 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-14-7-10(9-4-2-1-3-5-9)6-13-11(14)8-12(16(20)21)15(19)17-13/h1-5,8,10H,6-7H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMYRRHALDQQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544125
Record name 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106551-78-4
Record name 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 3
2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 4
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2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 5
2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 6
2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxylic acid

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